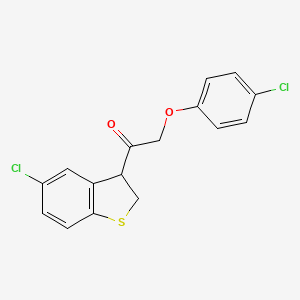
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor.
Ether Formation: The phenoxy group can be introduced through an etherification reaction using 4-chlorophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where benzothiophenes have shown efficacy.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-methylphenoxy)ethanone
- 1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-fluorophenoxy)ethanone
Uniqueness
1-(5-Chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone is unique due to the specific positioning of chlorine atoms and the combination of benzothiophene and phenoxy groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
35887-55-9 |
|---|---|
Molecular Formula |
C16H12Cl2O2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(5-chloro-2,3-dihydro-1-benzothiophen-3-yl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C16H12Cl2O2S/c17-10-1-4-12(5-2-10)20-8-15(19)14-9-21-16-6-3-11(18)7-13(14)16/h1-7,14H,8-9H2 |
InChI Key |
MGNUXJOBUOCQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C=CC(=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
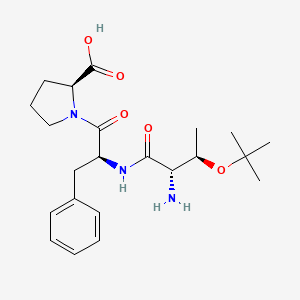
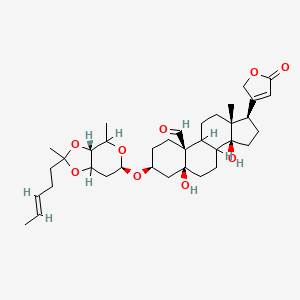
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)

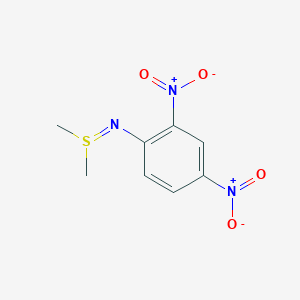
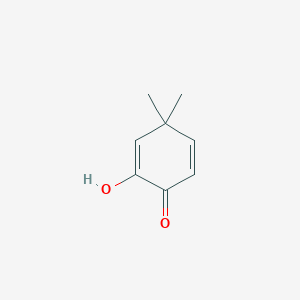
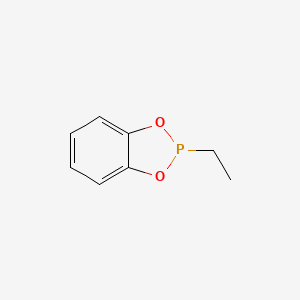
![1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene](/img/structure/B14664573.png)
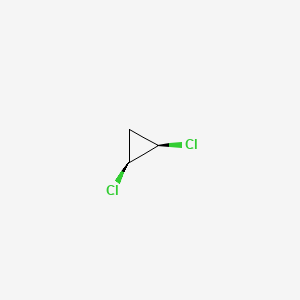
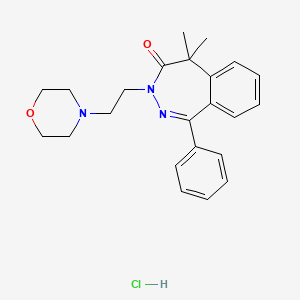
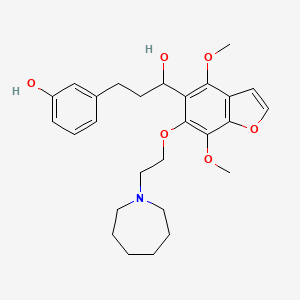
![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
